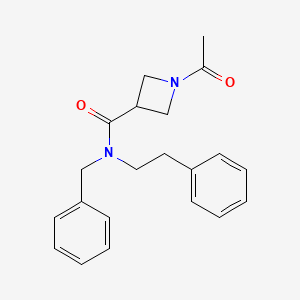

1-acetyl-N-benzyl-N-phenethylazetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

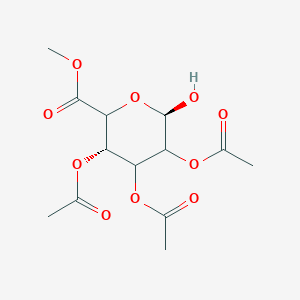

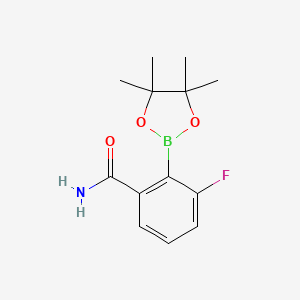

The compound “1-acetyl-N-benzyl-N-phenethylazetidine-3-carboxamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms . The azetidine ring is substituted with acetyl, benzyl, and phenethyl groups, as well as a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxamide group might participate in acid-base reactions, while the azetidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications

- Synthesis Techniques : Research showcases various synthesis methods for chemical compounds that could share structural similarities or functional groups with 1-acetyl-N-benzyl-N-phenethylazetidine-3-carboxamide. For instance, a study demonstrates a convenient synthesis method for 4-substituted-4′-(2-thienyl)-2,2′-bithiazoles, highlighting potential phototoxic agents. This research might reflect the synthetic versatility in creating compounds with specific properties (Singh et al., 2001).

- Acylation Techniques : The acylation of tertiary amides resulting in the formation of 1-acyloxyiminium salts and 1-acyloxyenamines is explored, offering insights into functional group transformations that could be relevant for modifying or synthesizing compounds like this compound (Bottomley & Boyd, 1980).

Molecular Interaction and Analysis

- Intermolecular Hydrogen Bonding : A study investigating intermolecular hydrogen bonding between benzene carboxylic acids and Benzamide through NMR spectroscopy and DFT calculations may provide valuable context on the chemical behavior and interaction potential of structurally complex amides, which could be related to understanding the interactions involving this compound (Chaudhari & Suryaprakash, 2012).

Biological Applications and Drug Design

- Prodrug Synthesis for Therapeutic Applications : Research into the development of prodrugs for enhancing oral pharmacokinetics of specific inhibitors illustrates the strategic chemical modifications employed to improve drug properties. This area of study could be relevant for considering the potential therapeutic applications of compounds like this compound (Rais et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-acetyl-N-benzyl-N-(2-phenylethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-17(24)23-15-20(16-23)21(25)22(14-19-10-6-3-7-11-19)13-12-18-8-4-2-5-9-18/h2-11,20H,12-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUQTFDGAYXFSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2406858.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)

![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)

![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide](/img/structure/B2406873.png)

![2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2406876.png)